4-Hydroxy-6-{2-[4-(trifluoromethyl)phenyl]ethyl}pyridazin-3(2H)-one
Overview
Description
D-amino acid oxidase (DAAO) inhibitor
Scientific Research Applications
Cardiovascular and Cardiotonic Properties
The compound has been investigated for its cardiovascular effects and potential as a cardiotonic agent. Research indicates that it may offer positive inotropic effects without causing an elevation in heart rate or excessive hypotension. Its high oral bioavailability suggests its potential utility in the pharmacological treatment of congestive heart failure (Yoshimura et al., 1999).
Anti-inflammatory and Antinociceptive Properties
Studies show that certain pyridazinone compounds, including this derivative, may act as potent and selective COX-2 inhibitors. They have exhibited significant anti-inflammatory and antinociceptive effects in various animal models, suggesting their potential use in treating pain and inflammation associated with conditions like arthritis (Asif, 2016).
Antihypertensive and Antithrombotic Activities
The compound has demonstrated significant oral antihypertensive activity in rat models. Moreover, it and its derivatives have shown antithrombotic activities comparable to or greater than that of aspirin, indicating its potential use in managing hypertension and thrombotic conditions (Barlocco et al., 1987).
Antihyperglycemic Effects
Pyridazinone derivatives have been explored for their antihyperglycemic effects in diabetic models. They are believed to correct hyperglycemia by selectively inhibiting renal tubular glucose reabsorption, marking them as a new class of antihyperglycemic agents (Kees et al., 1996).
Local Anti-inflammatory and Behavioral Effects
Research on PDE4 inhibitors, a class to which this compound belongs, shows promising local anti-inflammatory effects in mouse models of acute inflammation. The compound also shows potential for behavioral studies, with some derivatives not affecting nociceptive threshold or locomotor performance in mice, suggesting their suitability for further studies and potential development as an anti-inflammatory drug for human use (Pieretti et al., 2006).
Anticonvulsant Activity
The compound and its derivatives have been evaluated for their anticonvulsant activity, showing potential as effective agents in this regard. Structure-activity relationship studies suggest that hydrophobicity and the presence of electron-withdrawing substituents on the phenyl ring contribute to the anticonvulsant potency of these compounds (Xu et al., 1991).
properties
CAS RN |
1425511-32-5 |
---|---|
Product Name |
4-Hydroxy-6-{2-[4-(trifluoromethyl)phenyl]ethyl}pyridazin-3(2H)-one |
Molecular Formula |
C13H11F3N2O2 |
Molecular Weight |
284.24 |
IUPAC Name |
4-hydroxy-6-{2-[4-(trifluoromethyl)phenyl]ethyl}pyridazin- 3(2H)-one |
InChI |
InChI=1S/C13H11F3N2O2/c14-13(15,16)9-4-1-8(2-5-9)3-6-10-7-11(19)12(20)18-17-10/h1-2,4-5,7H,3,6H2,(H,17,19)(H,18,20) |
InChI Key |
QBQMUMMSYHUDFM-UHFFFAOYSA-N |
SMILES |
O=C1C(O)=CC(CCC2=CC=C(C(F)(F)F)C=C2)=NN1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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